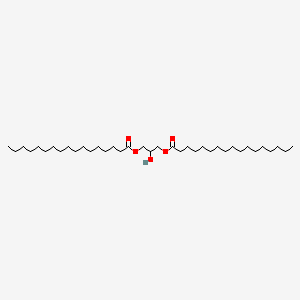

1,3-Diheptadecanoyl glycerol

Description

Properties

IUPAC Name |

(3-heptadecanoyloxy-2-hydroxypropyl) heptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-33-35(38)34-42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSOLIGXMKFAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233338 | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(17:0/0:0/17:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71431-35-1 | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71431-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diheptadecanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diheptadecanoyl glycerol, also known as 1,3-diheptadecanoin, is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two heptadecanoic acid chains at the sn-1 and sn-3 positions. As a member of the diacylglycerol family, it is a significant bioactive lipid molecule. Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC) and other signaling proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and the established role of diacylglycerols in cellular signaling, with a focus on providing detailed experimental protocols and structured data for laboratory applications.

Chemical and Physical Properties

This compound is a solid at room temperature. Its molecular formula is C37H72O5, with a molecular weight of approximately 597.0 g/mol .[1][2][3] It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in ethanol and aqueous buffers like PBS.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H72O5 | [1][2][3] |

| Molecular Weight | 597.0 g/mol | [1][3] |

| CAS Number | 71431-35-1 | [1][2] |

| Synonyms | 1,3-Diheptadecanoin, DG(17:0/0:0/17:0) | [1][2] |

| Physical State | Solid | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml | [1][3] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Table 2: Spectroscopic Data (Predicted and Representative for Diacylglycerols)

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the glycerol backbone protons (CH₂-O-C=O and CH-OH), and multiple signals for the long aliphatic chains of the heptadecanoic acid moieties (terminal CH₃, and repeating CH₂ groups). |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbons of the ester groups, the glycerol backbone carbons, and the carbons of the fatty acid chains. |

| Mass Spectrometry (ESI-MS) | A prominent ion corresponding to the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺. Fragmentation would likely show the loss of the fatty acid chains. |

| Infrared (IR) | Characteristic absorption bands for the hydroxyl (-OH) group of the glycerol backbone, the ester carbonyl (C=O) groups, and the C-H stretching of the aliphatic chains. |

Experimental Protocols

Synthesis of this compound via Enzymatic Esterification

This protocol is adapted from established methods for the synthesis of 1,3-diacylglycerols.[1][4][5][6][7]

Objective: To synthesize this compound from glycerol and heptadecanoic acid using a 1,3-specific lipase.

Materials:

-

Glycerol (≥99%)

-

Heptadecanoic acid (≥98%)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

Anhydrous hexane

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)

-

Rotary evaporator

-

High-vacuum pump

-

Reaction vessel with magnetic stirring and temperature control

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, combine glycerol and heptadecanoic acid in a 1:2 molar ratio.

-

Enzyme Addition: Add the immobilized lipase, typically at 5-10% (w/w) of the total reactant mass.

-

Reaction Conditions: Heat the mixture to 50-60°C with vigorous stirring. To drive the equilibrium towards product formation, remove the water produced during the reaction by applying a vacuum (e.g., 4 mm Hg).[1] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reaction Termination: Once the reaction has reached the desired conversion (typically after 3-24 hours), stop the reaction by filtering off the immobilized enzyme.

-

Purification:

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the solution onto a silica gel column pre-equilibrated with hexane.

-

Elute the components using a gradient of hexane and diethyl ether. A common elution system is a step-gradient starting with pure hexane to elute unreacted fatty acids, followed by increasing concentrations of diethyl ether to elute mono-, di-, and triglycerides. A small amount of acetic acid (e.g., 1%) can be added to the mobile phase to improve the separation of fatty acids.

-

Collect the fractions containing this compound, identified by TLC analysis against a standard (if available) or by GC-MS analysis of the fractions.

-

-

Solvent Removal and Characterization: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent. Characterize the purified this compound using NMR, MS, and IR spectroscopy.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of synthesized this compound.

Materials:

-

Purified this compound

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Anhydrous pyridine

-

GC-MS system with a capillary column suitable for lipid analysis (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

Dissolve a small amount (approx. 1 mg) of the purified product in 100 µL of anhydrous pyridine.

-

Add 100 µL of the silylating agent.

-

Heat the mixture at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl ether, which is more volatile and suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-800.

-

-

-

Data Analysis:

-

The retention time of the derivatized this compound will be characteristic.

-

The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns, including the loss of the silyl group and the fatty acid chains.

-

Biological Activity and Signaling Pathways

Diacylglycerols are pivotal second messengers that are rapidly generated at the plasma membrane in response to extracellular stimuli.[2][8] Their primary role is the activation of a range of effector proteins, most notably Protein Kinase C (PKC) isoforms.[2][9]

Activation of Protein Kinase C (PKC)

The activation of conventional and novel PKC isoforms is a cornerstone of DAG signaling.[8] Upon binding of a ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and DAG.[8]

While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increase in both intracellular calcium and the presence of DAG at the membrane synergistically activate conventional PKC isoforms.[9] Novel PKC isoforms are calcium-independent but still require DAG for their activation.[8] Once activated, PKC phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and secretion.[10][11]

Role in Insulin Signaling

Diacylglycerol signaling has been implicated in the regulation of insulin secretion and the development of insulin resistance. In pancreatic β-cells, DAG is involved in the signaling cascade that leads to insulin exocytosis.[10] However, chronic elevation of intracellular DAG levels in skeletal muscle and liver, often associated with obesity, can lead to the activation of certain PKC isoforms (e.g., PKCθ) that interfere with the insulin signaling pathway.[12] This interference can occur through the inhibitory phosphorylation of insulin receptor substrate (IRS) proteins, thereby contributing to insulin resistance.[12]

Experimental Workflow for Studying DAG-Mediated Signaling

A typical workflow to investigate the effects of this compound on a specific cellular pathway is outlined below.

Conclusion

This compound is a valuable tool for researchers studying lipid signaling and its implications in health and disease. Its ability to modulate the activity of key signaling proteins like PKC makes it a relevant molecule for investigations into metabolic disorders, cancer biology, and immunology. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the synthesis, analysis, and application of this compound in a research setting. Further studies are warranted to fully elucidate the specific roles of diacylglycerols with distinct fatty acid compositions in fine-tuning cellular signaling networks.

References

- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol | MDPI [mdpi.com]

- 7. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diacylglycerol pathway | PPTX [slideshare.net]

- 12. pnas.org [pnas.org]

An In-Depth Technical Guide to the Chemical Properties of 1,3-Diheptadecanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-diheptadecanoyl glycerol, a diacylglycerol of significant interest in various research fields. This document details its chemical structure, physical characteristics, and its role as a signaling molecule. Furthermore, it outlines established experimental protocols for its synthesis, purification, and analysis, providing a valuable resource for researchers and professionals in drug development and lipid-related studies.

Core Chemical and Physical Properties

This compound, also known as 1,3-diheptadecanoin, is a diacylglycerol where heptadecanoic acid is esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1][2] Its chemical structure and properties are fundamental to its biological function and experimental handling.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1,3-Diheptadecanoin, DG(17:0/0:0/17:0) | [1] |

| CAS Number | 71431-35-1 | [1] |

| Molecular Formula | C₃₇H₇₂O₅ | [1] |

| Molecular Weight | 597.0 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | |

| Melting Point | Not explicitly available for 1,3-diheptadecanoin. For comparison, the melting point of heptadecane (the fatty acid component) is 21-22 °C. | [3][4] |

| Boiling Point | Not explicitly available for 1,3-diheptadecanoin. For comparison, the boiling point of heptadecane is 302 °C. | [4] |

| Storage Temperature | -20°C |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 20 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |

| Ethanol | 0.25 mg/mL | [1] |

| Phosphate-buffered saline (PBS), pH 7.2 | 0.7 mg/mL | [1] |

Experimental Protocols

The following sections detail generalized yet robust methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for 1,3-diacylglycerols.

Synthesis: Enzymatic Esterification of Glycerol

A common and effective method for synthesizing 1,3-diacylglycerols is through the direct esterification of glycerol with the corresponding fatty acid, catalyzed by a 1,3-specific lipase.

Materials:

-

Glycerol

-

Heptadecanoic acid

-

1,3-specific immobilized lipase (e.g., Lipozyme RM IM)

-

Vacuum-driven air bubbling setup or nitrogen bubbling

-

Reaction vessel (e.g., pear-shaped flask)

Procedure:

-

Combine glycerol and heptadecanoic acid in a 1:2 molar ratio in the reaction vessel.

-

Add the 1,3-specific immobilized lipase, typically at a concentration of 5% (w/w) of the total reactants.

-

Heat the mixture to the optimal temperature for the enzyme (e.g., 50°C).

-

Apply a vacuum and bubble air or nitrogen through the mixture to remove the water produced during the esterification, thereby driving the reaction to completion.

-

Monitor the reaction progress by analyzing the conversion of heptadecanoic acid.

-

Once the desired conversion is achieved (typically after several hours), stop the reaction and separate the enzyme from the product mixture by filtration.

Purification Methodologies

The crude product from the synthesis will contain a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids. Purification is essential to isolate the this compound.

TLC is a valuable technique for both monitoring the progress of a reaction and for small-scale purification.

Materials:

-

Silica gel TLC plates (can be impregnated with boric acid for better separation of isomers)

-

Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v)

-

Visualization reagent (e.g., primuline spray)

-

Elution solvent (e.g., hexane:diethyl ether, 1:1, v/v)

Procedure:

-

Dissolve a small amount of the crude product in a suitable solvent and spot it onto the TLC plate.

-

Develop the plate in the chosen solvent system.

-

After development, dry the plate and visualize the separated components using the visualization reagent under UV light.

-

The band corresponding to 1,3-diacylglycerol can be identified by comparing its migration with a standard (if available).

-

For preparative TLC, scrape the corresponding silica band and elute the product with a suitable solvent.

Reversed-phase HPLC is a powerful technique for the analytical and preparative separation of diacylglycerol isomers.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18 or C30)

-

Mobile phase (e.g., isocratic elution with 100% acetonitrile)

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., chloroform).

-

Inject the sample into the HPLC system.

-

Elute the components with the chosen mobile phase.

-

Monitor the elution profile at a low UV wavelength (e.g., 205 nm).

-

Collect the fraction corresponding to this compound based on its retention time, which can be determined using a standard.

Analytical Techniques

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Procedure:

-

Dissolve a pure sample of the compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

The resulting spectra can be analyzed to confirm the presence of the glycerol backbone and the two heptadecanoyl chains, as well as their positions at the sn-1 and sn-3 carbons.

Mass spectrometry is used to determine the molecular weight and to gain further structural information through fragmentation analysis.

Procedure:

-

Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Acquire the mass spectrum. The protonated molecule [M+H]⁺ or adducts like [M+NH₄]⁺ or [M+Na]⁺ will be observed.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS). The fragmentation pattern will show characteristic neutral losses of the heptadecanoic acid moieties, confirming the structure.

Biological Role and Signaling Pathways

This compound, as a diacylglycerol (DAG), is a crucial second messenger in cellular signaling. DAGs are key activators of several protein kinase C (PKC) isoforms, which in turn regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[5][6]

Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

The activation of PKC by DAG is a central event in many signal transduction cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. Heptadecane - Wikipedia [en.wikipedia.org]

- 3. Heptadecane | C17H36 | CID 12398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n-Heptadecane CAS#: 629-78-7 [m.chemicalbook.com]

- 5. 1,3-Diheptadecanoin 1,3-Diheptadecanoin CAS#: [m.chemicalbook.com]

- 6. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

Elucidation of the Molecular Architecture of 1,3-Diheptadecanoyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of 1,3-diheptadecanoyl glycerol. This diacylglycerol, featuring two heptadecanoic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone, is a key molecule in lipid research and holds potential significance in various physiological and pathological processes. This document outlines the synthetic route, detailed experimental protocols for spectroscopic analysis, and the expected quantitative data for the unambiguous identification and characterization of this molecule.

Synthesis of this compound

The targeted synthesis of this compound is crucial for obtaining a pure standard for analytical purposes. A common and effective method involves the protection of the sn-2 hydroxyl group of glycerol, followed by acylation of the primary hydroxyl groups at the sn-1 and sn-3 positions, and subsequent deprotection.

Experimental Protocol: Enzymatic Esterification

A highly specific and efficient method for the synthesis of 1,3-diacylglycerols (1,3-DAGs) is through enzymatic esterification in a solvent-free system. This approach offers high selectivity for the sn-1 and sn-3 positions, minimizing the formation of byproducts.[1][2]

Materials:

-

Glycerol (high purity)

-

Heptadecanoic acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Vacuum pump

-

Reaction vessel with temperature control and stirring

Procedure:

-

Combine glycerol and heptadecanoic acid in a 1:2 molar ratio in a reaction vessel.

-

Add the immobilized lipase, typically at a concentration of 5-10% (w/w) of the total reactants.

-

Heat the mixture to the optimal temperature for the enzyme (e.g., 50-60°C) with continuous stirring.

-

To drive the reaction towards product formation, remove the water produced during esterification by applying a vacuum.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of fatty acids and the formation of diacylglycerols.

-

Upon completion, the enzyme is removed by filtration.

-

The product, this compound, is then purified from the reaction mixture, which may contain residual reactants and other acylglycerols, using techniques like column chromatography or crystallization.

Spectroscopic Analysis and Structure Confirmation

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound, providing information on the connectivity and chemical environment of each atom.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or a mixture of CDCl₃ and methanol-d₄ (CD₃OD), in a 5 mm NMR tube.

Instrumentation and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

2D NMR (for unambiguous assignments):

-

Correlation Spectroscopy (COSY) to establish proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings, which is crucial for assigning the ester linkages.

-

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Glycerol CH₂ (sn-1, sn-3) | ~4.15 | dd | 4H | Protons on the esterified primary carbons of glycerol |

| Glycerol CH (sn-2) | ~4.08 | m | 1H | Proton on the secondary carbon of glycerol |

| Glycerol OH (sn-2) | Variable | br s | 1H | Hydroxyl proton on the glycerol backbone |

| α-CH₂ of acyl chains | ~2.30 | t | 4H | Methylene groups adjacent to the carbonyl |

| β-CH₂ of acyl chains | ~1.62 | quint | 4H | Methylene groups beta to the carbonyl |

| (CH₂)₁₃ of acyl chains | ~1.25 | m | 52H | Bulk methylene groups of the fatty acid chains |

| CH₃ of acyl chains | ~0.88 | t | 6H | Terminal methyl groups of the fatty acid chains |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carbonyl (C=O) | ~173.3 | Ester carbonyl carbons |

| Glycerol CH (sn-2) | ~68.8 | Secondary carbon of the glycerol backbone |

| Glycerol CH₂ (sn-1, sn-3) | ~65.1 | Primary carbons of the glycerol backbone |

| α-CH₂ of acyl chains | ~34.1 | Methylene groups adjacent to the carbonyl |

| β-CH₂ of acyl chains | ~24.9 | Methylene groups beta to the carbonyl |

| (CH₂)₁₃ of acyl chains | ~29.1-29.7 | Bulk methylene groups of the fatty acid chains |

| CH₂ adjacent to CH₃ | ~22.7 | Methylene group adjacent to the terminal methyl group |

| CH₃ of acyl chains | ~14.1 | Terminal methyl groups of the fatty acid chains |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is particularly useful for confirming the identity and position of the fatty acyl chains through characteristic fragmentation patterns.

Sample Preparation:

-

Dissolve a small amount of the purified sample in a suitable solvent for infusion or liquid chromatography, such as methanol or a mixture of isopropanol and acetonitrile.

Instrumentation and Parameters:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for diacylglycerols, often with the addition of an adduct-forming salt like ammonium acetate or sodium acetate to enhance ionization.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is preferred for accurate mass measurements.

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the molecular ion adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺).

-

Tandem MS (MS/MS): Select the molecular ion adduct as the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 597.5458 | Protonated molecule |

| [M+NH₄]⁺ | 614.5724 | Ammonium adduct |

| [M+Na]⁺ | 619.5278 | Sodium adduct |

| [M+H - H₂O]⁺ | 579.5352 | Loss of a water molecule from the protonated molecule |

| [M+NH₄ - C₁₇H₃₄O₂]⁺ | 344.2848 | Loss of one heptadecanoic acid molecule from the ammonium adduct |

| [C₁₇H₃₃O]⁺ | 253.2531 | Acylium ion from the heptadecanoyl chain |

The characteristic fragmentation of diacylglycerols involves the neutral loss of one of the fatty acid chains, which helps to confirm their identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key functional groups are the ester carbonyl, the hydroxyl group, and the hydrocarbon chains.

Sample Preparation:

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet. For liquid samples, a liquid cell can be used.

Instrumentation and Parameters:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3450 | Broad, Medium | O-H stretching of the free hydroxyl group |

| ~2920, ~2850 | Strong | C-H stretching of the methylene and methyl groups |

| ~1735 | Strong | C=O stretching of the ester carbonyl group |

| ~1170 | Medium | C-O stretching of the ester linkage |

Workflow for Structure Elucidation

The logical flow for the structure elucidation of this compound is summarized in the following diagram.

Conclusion

The structural elucidation of this compound is a systematic process that combines targeted synthesis with a suite of powerful spectroscopic techniques. By following the detailed protocols outlined in this guide and comparing the acquired data with the predicted values, researchers can confidently identify and characterize this important diacylglycerol. This foundational knowledge is essential for its application in lipidomics, drug development, and the broader life sciences.

References

- 1. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-Diheptadecanoyl Glycerol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-diheptadecanoyl glycerol (DHG), a high-purity diacylglycerol of significant interest for various research and development applications. The primary focus of this document is to furnish detailed methodologies for the enzymatic synthesis of DHG, a process favored for its high selectivity and mild reaction conditions.

Introduction

This compound is a diacylglycerol featuring heptadecanoic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone. As a saturated diacylglycerol with an odd-chain fatty acid, it serves as a valuable standard in lipidomic analysis and as a starting material for the synthesis of structured triglycerides and other complex lipids. The synthesis of high-purity 1,3-diacylglycerols is crucial for accurate research outcomes, necessitating well-defined and reproducible synthetic protocols.

Synthesis Methodologies

The synthesis of 1,3-diacylglycerols can be broadly categorized into chemical and enzymatic methods. While chemical synthesis, often involving high temperatures and less specific catalysts, can lead to a mixture of isomers and byproducts, enzymatic synthesis offers a more controlled and efficient route to the desired 1,3-regioisomer.

Enzymatic Synthesis: Direct Esterification

The most prevalent and effective method for producing this compound is the direct esterification of glycerol with heptadecanoic acid, catalyzed by a sn-1,3-specific lipase in a solvent-free system. This approach is advantageous due to its high selectivity, milder reaction conditions, and environmental friendliness.

The general reaction is as follows:

Glycerol + 2 Heptadecanoic Acid ---(sn-1,3-specific lipase)---> this compound + 2 H₂O

Key to the success of this synthesis is the use of an immobilized sn-1,3-specific lipase, such as Lipozyme RM IM (from Rhizomucor miehei) or Novozym 435 (from Candida antarctica lipase B). The removal of water, a byproduct of the esterification, is critical to drive the reaction equilibrium towards product formation. This is typically achieved by conducting the reaction under vacuum.

Quantitative Data from Analogous Syntheses

While specific yield and purity data for the synthesis of this compound are not extensively published, the following table summarizes the results from the enzymatic synthesis of other long-chain saturated 1,3-diacylglycerols, providing a reasonable expectation for the synthesis of DHG.

| Fatty Acid | Lipase | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Purity of 1,3-DAG (%) | Reference |

| Lauric Acid | Lipozyme RM IM | 2:1 | 50 | 3 | 95.3% conversion | 80.3% (in reaction mix) | [1][2] |

| Lauric Acid | Lipozyme RM IM | 2:1 | 50 | - | - | 99.1% (after purification) | [1] |

| Palmitic Acid | Lipozyme RM IM | 2:1 | 70 | 12 | - | 99.5% (after purification) | [1] |

| Stearic Acid | Lipozyme RM IM | 2:1 | 70 | 12 | - | 99.4% (after purification) | [1] |

| Caprylic Acid | Lipozyme | 2:1 | 25 | 8 | ~85% yield | 84.6% (in reaction mix) | [3] |

| Capric Acid | Lipozyme RM IM | 2:1 | 60 | 6 | 73% conversion | 76% (selectivity) | [4] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of long-chain saturated 1,3-diacylglycerols.[1][2][3]

4.1. Materials and Reagents

-

Glycerol (≥99% purity)

-

Heptadecanoic acid (≥98% purity)

-

Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)

-

Hexane (analytical grade)

-

Ethanol (analytical grade)

-

Silica gel for column chromatography

4.2. Experimental Procedure for Enzymatic Synthesis

-

Reactant Preparation: In a round-bottom flask, combine glycerol and heptadecanoic acid in a 1:2 molar ratio. For example, for a 10 mmol scale reaction, use 0.92 g (10 mmol) of glycerol and 5.4 g (20 mmol) of heptadecanoic acid.

-

Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total reactants. For the example above, this would be approximately 0.3-0.6 g of lipase.

-

Reaction Setup: The reaction is conducted in a solvent-free system. The flask is placed in a temperature-controlled water or oil bath on a magnetic stirrer for continuous agitation. The flask is connected to a vacuum pump to maintain a low pressure (e.g., 4 mm Hg), which facilitates the removal of water produced during the reaction.

-

Reaction Conditions: Heat the mixture to a temperature that allows the reactants to be in a liquid state but does not denature the enzyme. For heptadecanoic acid (melting point ~61-62°C), a reaction temperature of 65-70°C is recommended.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots over time and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization.

-

Reaction Termination: Once the desired conversion is achieved (typically after 3-12 hours), the reaction is stopped by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

4.3. Purification of this compound

The crude product will contain unreacted starting materials (glycerol and heptadecanoic acid), monoglycerides, 1,2-diacylglycerol isomers, and potentially some triglycerides. A multi-step purification is generally required.

-

Removal of Unreacted Glycerol: Unreacted glycerol can be removed by liquid-liquid extraction. Add warm hexane to the crude product to dissolve the lipids, and then wash with warm water to remove the water-soluble glycerol.

-

Removal of Unreacted Fatty Acids: Free fatty acids can be removed by washing the hexane solution with a mild aqueous alkaline solution (e.g., 0.5 M potassium carbonate).

-

Column Chromatography: The final purification step to separate the 1,3-diacylglycerol from other acylglycerols is typically column chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) is used for elution.

-

Solvent Removal and Characterization: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure. The final product should be a white solid. Its purity should be confirmed by analytical techniques such as GC, HPLC, and NMR spectroscopy.

Visualizations

5.1. Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

5.2. Research Applications of High-Purity this compound

Caption: Potential research applications of this compound.

Conclusion

The enzymatic synthesis of this compound via direct esterification in a solvent-free system is a robust and highly selective method for producing this valuable research compound. By carefully controlling reaction parameters and employing a systematic purification strategy, high-purity DHG can be obtained for use in lipidomics, as a synthetic precursor, and in biochemical studies. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting.

References

- 1. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diheptadecanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state, appearance, and other key physicochemical properties of 1,3-Diheptadecanoyl glycerol. The information herein is intended to support research, development, and application of this diacylglycerol in various scientific fields.

Physical State and Appearance

This compound, also known as 1,3-diheptadecanoin, is a diacylglycerol containing two heptadecanoic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1][2] Based on available data, its physical state at standard temperature and pressure is a solid .[1] While a specific description of its appearance is not widely documented, analogous long-chain diacylglycerols are often crystalline solids.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound and its constituent components for comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₇₂O₅ | [1] |

| Molecular Weight | 597.0 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | Not available |

Table 2: Solubility of this compound [1]

| Solvent | Solubility |

| DMF | 20 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 0.25 mg/mL |

| PBS (pH 7.2) | 0.7 mg/mL |

Table 3: Physicochemical Properties of Heptadecane (the parent alkane)

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₆ | [3][4] |

| Molecular Weight | 240.475 g·mol⁻¹ | [4] |

| Physical State | Colorless liquid or solid | [4] |

| Melting Point | 21.1 to 22.9 °C | [4] |

| Boiling Point | 301.9 °C | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of solid lipids like this compound are provided below.

3.1. Determination of Melting Point (Capillary Tube Method)

This protocol is a standard method for determining the melting point of solid fats and lipids.[5][6]

Apparatus:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid at the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube filled with a suitable heating oil.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point.

3.2. Determination of Solubility (Shake-Flask Method)

This protocol is a common method for determining the solubility of a compound in a specific solvent.[7]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., DMF, DMSO, Ethanol, PBS).

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker or vortex mixer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the supernatant (the saturated solution) is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a suitable analytical method.

Signaling Pathway Involvement

Diacylglycerols (DAGs), including 1,3-diacylglycerols, are crucial second messengers in cellular signaling. A primary role of DAG is the activation of Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes.[8][9][10]

Caption: Protein Kinase C (PKC) activation pathway by 1,3-Diacylglycerol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Biochemicals - CAT N°: 26960 [bertin-bioreagent.com]

- 3. webqc.org [webqc.org]

- 4. Heptadecane - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. eclass.hua.gr [eclass.hua.gr]

- 7. researchgate.net [researchgate.net]

- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

The Biological Significance of Odd-Chain Diacylglycerols: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Odd-chain diacylglycerols (OC-DAGs) represent a unique and understudied class of lipid molecules. While diacylglycerols (DAGs) are well-established as critical second messengers in cellular signaling, primarily through their activation of Protein Kinase C (PKC), the specific biological roles imparted by the incorporation of an odd-chain fatty acid (OCFA) are only beginning to be understood. Emerging research suggests that OCFAs and their metabolites may have beneficial effects in metabolic diseases and cancer, positioning OC-DAGs as molecules of significant interest for therapeutic development. This guide provides a comprehensive overview of the current understanding of OC-DAGs, including their synthesis, metabolism, and putative roles in signaling pathways. It also details experimental protocols for their study and presents key data in a structured format to facilitate further research in this promising area.

Introduction to Odd-Chain Diacylglycerols

Diacylglycerols are composed of a glycerol backbone esterified to two fatty acid chains. The vast majority of naturally occurring fatty acids possess an even number of carbon atoms. Consequently, most research on DAG signaling has focused on even-chain DAGs. Odd-chain fatty acids, containing an odd number of carbons (e.g., C15:0, C17:0), are less abundant in humans and are primarily derived from dietary sources, particularly dairy and ruminant fats, as well as from gut microbiota metabolism.[1][2] These OCFAs can be incorporated into complex lipids, including diacylglycerols, creating OC-DAGs.

The presence of an odd-numbered acyl chain introduces distinct metabolic and potentially unique signaling properties to the DAG molecule. The metabolism of OCFAs yields propionyl-CoA, which enters the Krebs cycle via succinyl-CoA, a different entry point than the acetyl-CoA generated from even-chain fatty acid oxidation. This fundamental metabolic difference suggests that the production and turnover of OC-DAGs may be linked to different cellular energetic and biosynthetic states compared to their even-chain counterparts.

Biosynthesis and Metabolism of Odd-Chain Diacylglycerols

The synthesis of OC-DAGs follows the general pathways of glycerolipid synthesis, with the key distinction being the incorporation of an odd-chain fatty acid.

De Novo Synthesis of Odd-Chain Fatty Acids

The journey of an OC-DAG begins with the synthesis of an odd-chain fatty acid. Unlike even-chain fatty acids, which are built from two-carbon acetyl-CoA units, the synthesis of OCFAs is initiated with a three-carbon molecule, propionyl-CoA.[3]

-

Propionyl-CoA as a Primer: Propionyl-CoA serves as the starting block for the fatty acid synthase complex.

-

Elongation: Two-carbon units from malonyl-CoA are then sequentially added to the growing acyl chain.

-

Resulting OCFAs: This process results in the formation of saturated OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).

Incorporation into Diacylglycerols

Once synthesized, OCFAs are activated to odd-chain acyl-CoAs, which can then be incorporated into the glycerol backbone through the two major pathways of DAG synthesis:

-

The Kennedy Pathway (De Novo Synthesis): This pathway involves the sequential acylation of glycerol-3-phosphate. An odd-chain acyl-CoA can be incorporated at either the sn-1 or sn-2 position by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), respectively. The resulting phosphatidic acid (PA) containing an odd-chain fatty acid is then dephosphorylated by a phosphatidic acid phosphatase (PAP) to yield an OC-DAG.[4]

-

Phospholipase C (PLC) Mediated Hydrolysis: Membrane phospholipids containing an odd-chain fatty acid can be hydrolyzed by phospholipase C enzymes to generate an OC-DAG at the plasma membrane, directly initiating signaling events.[4]

The following diagram illustrates the synthesis pathway of odd-chain fatty acids and their incorporation into diacylglycerols.

Caption: Synthesis of OC-DAGs via the Kennedy Pathway.

Metabolic Fate of Odd-Chain Diacylglycerols

OC-DAGs can be further metabolized through several pathways:

-

Conversion to Triacylglycerols (TAGs): OC-DAGs can be acylated by diacylglycerol acyltransferases (DGATs) to form odd-chain containing triacylglycerols for storage in lipid droplets.

-

Phosphorylation to Phosphatidic Acid: Diacylglycerol kinases (DGKs) can phosphorylate OC-DAGs to form odd-chain phosphatidic acid, another important signaling lipid.

-

Hydrolysis: Lipases can hydrolyze OC-DAGs to release the constituent odd-chain fatty acid and monoacylglycerol. The released OCFA can then undergo β-oxidation.

The β-oxidation of OCFAs is distinct in that its final cycle produces one molecule of propionyl-CoA and one molecule of acetyl-CoA, whereas even-chain fatty acid oxidation yields two molecules of acetyl-CoA.

Caption: Metabolic fate of odd-chain fatty acids.

Biological Significance and Signaling Roles

While direct evidence for the unique signaling roles of OC-DAGs is still emerging, their biological significance can be inferred from the established functions of DAGs and the distinct properties of OCFAs.

Activation of Protein Kinase C (PKC)

The primary and most well-characterized role of sn-1,2-diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[5] Upon binding of DAG, conventional and novel PKC isoforms translocate to the plasma membrane, where they are activated and phosphorylate a wide array of downstream targets, influencing processes such as cell proliferation, differentiation, apoptosis, and migration.[6][7]

It is plausible that the structure of the acyl chains in DAG molecules, including their length and degree of saturation, can influence the activation of different PKC isoforms.[6][8] However, to date, no studies have directly compared the potency and efficacy of naturally occurring OC-DAGs with their even-chain counterparts in activating specific PKC isoforms. Such studies are crucial to determine if OC-DAGs have a unique "signaling signature."

The general mechanism of PKC activation by DAG is depicted below.

Caption: General signaling pathway of PKC activation by OC-DAGs.

Role in Metabolic Diseases

Elevated levels of DAGs in tissues like the liver and skeletal muscle are strongly associated with insulin resistance.[9] This is thought to occur through the activation of specific PKC isoforms (e.g., PKCε in the liver) that phosphorylate and inhibit the insulin receptor and its downstream signaling components.[4]

Intriguingly, epidemiological studies have linked higher circulating levels of OCFAs (C15:0 and C17:0) with a lower risk of type 2 diabetes.[10][11][12] This suggests that OCFA-containing lipids, including OC-DAGs, may have a different, or even protective, role in the context of insulin signaling compared to the detrimental effects of total DAG accumulation. It is hypothesized that the unique metabolism of the odd-chain acyl group may contribute to this protective effect, but the precise mechanisms remain to be elucidated.

Table 1: Association of Odd-Chain Fatty Acids and Related Lipids with Type 2 Diabetes (T2D) Risk

| Lipid Species | Association with T2D Risk | Population/Study | Reference |

| Pentadecanoic acid (C15:0) | Inverse | EPIC-Potsdam | [11] |

| Heptadecanoic acid (C17:0) | Inverse | EPIC-Potsdam | [11] |

| Diacylglycerols (C15:0) | Inverse | EPIC-Potsdam (in women) | [11] |

| Even-chain SFAs (C14:0, C16:0, C18:0) | Positive | Multiple studies | [10] |

Note: This table summarizes findings related to OCFAs and OC-DAGs. The inverse association of OC-DAGs with T2D risk in women from the EPIC-Potsdam study is a key piece of evidence suggesting a unique biological role.

Implications in Cancer

The DAG-PKC signaling axis is a well-known contributor to cancer development and progression, promoting cell proliferation and survival.[13][14] The role of specific DAG species in these processes is an active area of research. Given that OCFAs have been reported to have anti-inflammatory effects, it is plausible that OC-DAGs could modulate cancer-related inflammation and signaling pathways differently than their even-chain counterparts.[3] However, direct evidence for a specific role of OC-DAGs in cancer cell signaling is currently lacking.

Experimental Protocols

The study of OC-DAGs requires specialized methodologies for their synthesis, purification, and analysis. The following sections provide an overview of key experimental protocols.

Synthesis of Odd-Chain Diacylglycerols

The chemical or enzymatic synthesis of specific OC-DAG species is essential for in vitro and cell-based studies.

Protocol 4.1.1: Enzymatic Synthesis of 1,3-Diacylglycerols via Glycerolysis

This protocol is adapted from methods for general DAG synthesis and can be used to produce 1,3-OC-DAGs.

-

Substrate Preparation: Mix an odd-chain fatty acid methyl ester (e.g., methyl pentadecanoate) with glycerol in a specific molar ratio (e.g., 2:1) in a solvent-free system.

-

Enzyme Addition: Add a 1,3-specific immobilized lipase (e.g., Lipozyme RM IM).

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 60-70°C) with agitation for a specified time (e.g., 8-24 hours).

-

Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Purification: After the reaction, purify the OC-DAG from the reaction mixture using column chromatography on silica gel.

Table 2: Example Reaction Conditions for Enzymatic Synthesis of DAGs

| Parameter | Condition |

| Lipase | Immobilized 1,3-specific lipase |

| Substrates | Odd-chain fatty acid ester and glycerol |

| Molar Ratio (Ester:Glycerol) | 2:1 |

| Temperature | 60-70°C |

| Reaction Time | 8-24 hours |

| Purification | Silica gel column chromatography |

Quantification of Odd-Chain Diacylglycerols by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of lipid species, including OC-DAGs, from biological samples.

Protocol 4.2.1: Targeted LC-MS/MS Analysis of OC-DAGs

-

Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method.

-

Internal Standard: Add a known amount of a stable isotope-labeled OC-DAG internal standard (e.g., d5-pentadecanoyl-oleoyl-glycerol) to the sample prior to extraction for accurate quantification.

-

Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile).

-

Mass Spectrometry Analysis: Perform mass spectrometry in positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and characteristic product ions of the target OC-DAG species.

-

Data Analysis: Quantify the endogenous OC-DAG levels by comparing the peak area of the analyte to that of the internal standard.

Table 3: Example Mass Spectrometry Parameters for OC-DAG Analysis

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+NH4]+ or [M+Na]+ of the OC-DAG |

| Product Ions | Neutral loss of the odd-chain or even-chain fatty acid |

| Collision Energy | Optimized for each specific OC-DAG species |

The workflow for LC-MS based quantification is outlined below.

Caption: Workflow for OC-DAG quantification by LC-MS.

In Vitro Protein Kinase C Activity Assay

This assay can be used to compare the ability of different DAG species, including OC-DAGs, to activate PKC isoforms.

Protocol 4.3.1: In Vitro PKC Kinase Assay

-

Prepare Lipid Vesicles: Prepare small unilamellar vesicles containing phosphatidylserine (PS), phosphatidylcholine (PC), and the diacylglycerol of interest (e.g., an OC-DAG or an even-chain DAG) at a specific molar ratio.

-

Kinase Reaction: In a reaction buffer containing ATP, a PKC substrate (e.g., a fluorescently labeled peptide or histone protein), and the purified PKC isoform, initiate the reaction by adding the lipid vesicles.

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, autoradiography (if using [γ-³²P]ATP), or an antibody specific for the phosphorylated substrate.

-

Comparison: Compare the kinase activity in the presence of the OC-DAG to that with an even-chain DAG and a no-DAG control.

Future Directions and Conclusion

The study of odd-chain diacylglycerols is a nascent field with significant potential. While the foundational knowledge of OCFA metabolism and general DAG signaling provides a strong framework, several key areas require further investigation:

-

Direct Comparative Studies: There is a critical need for studies that directly compare the biological activities of OC-DAGs with their even-chain counterparts in a quantitative manner. This includes assessing their relative potencies in activating different PKC isoforms and their effects on downstream signaling events.

-

Identification of OC-DAG Specific Binding Proteins: It is possible that proteins other than PKC may specifically bind to and be regulated by OC-DAGs. The identification of such proteins would open new avenues of research into the unique signaling roles of these lipids.

-

In Vivo Studies: The use of stable isotope tracing of OCFAs in animal models will be crucial to understand the dynamics of OC-DAG synthesis, turnover, and their contribution to signaling in different physiological and pathological states.

-

Therapeutic Potential: Given the inverse association of OCFAs with metabolic diseases, the development of synthetic OC-DAG analogues could represent a novel therapeutic strategy for conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipidomics analysis of impaired glucose tolerance and type 2 diabetes mellitus in overweight or obese elderly adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity [ouci.dntb.gov.ua]

- 14. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 1,3-Diheptadecanoyl Glycerol as an Internal Standard in Lipidomics

Introduction

In the field of lipidomics, accurate quantification of individual lipid species is crucial for understanding their roles in health and disease. Diacylglycerols (DAGs) are a class of glycerolipids that serve as important signaling molecules and intermediates in lipid metabolism. The precise measurement of DAGs in complex biological samples presents analytical challenges due to their relatively low abundance and the presence of numerous isomeric species. The use of a suitable internal standard is therefore essential to correct for variations in sample preparation and instrument response, ensuring data accuracy and reliability. 1,3-Diheptadecanoyl glycerol (DG 17:0/17:0), a synthetic diacylglycerol with two 17-carbon fatty acid chains, is an ideal internal standard for the quantification of endogenous diacylglycerols. Its odd-chain fatty acids are naturally absent or present at very low levels in most biological systems, minimizing interference with the measurement of endogenous even-chain DAGs.

Principle of Use

The fundamental principle behind using this compound as an internal standard is to add a known amount of this synthetic lipid to a biological sample at the beginning of the sample preparation process.[1] This "spiked" standard experiences the same extraction, derivatization (if any), and analysis conditions as the endogenous DAGs. By comparing the signal intensity of the endogenous DAG species to that of the known amount of the internal standard, accurate quantification can be achieved. This method effectively normalizes for any lipid loss during sample processing and corrects for variations in ionization efficiency in mass spectrometry-based analyses.

Advantages of this compound as an Internal Standard

-

Chemical Similarity: As a diacylglycerol, its chemical and physical properties closely resemble those of the endogenous DAGs being measured, ensuring similar behavior during extraction and analysis.

-

Non-Endogenous Nature: The 17-carbon (heptadecanoyl) fatty acid chains are not typically found in significant amounts in mammalian or plant tissues, thus preventing overlap with the signals from naturally occurring diacylglycerols.

-

Mass Spectrometry Compatibility: It can be readily detected and quantified by mass spectrometry, often as an ammonium adduct in positive ion mode.[2]

-

Commercial Availability: High-purity this compound is commercially available, facilitating its standardized use in lipidomics workflows.[3]

Experimental Protocols

This section provides a detailed protocol for the quantification of diacylglycerols in a biological matrix (e.g., plasma, cell culture) using this compound as an internal standard, followed by lipid extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

This compound (Internal Standard)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate

-

Ultrapure water

-

Biological sample (e.g., plasma, cell pellet)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Internal Standard Stock Solution Preparation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.

-

Store the stock solution at -20°C in a glass vial with a PTFE-lined cap to prevent solvent evaporation and degradation.

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

-

To a glass centrifuge tube, add a known amount of the biological sample (e.g., 50 µL of plasma or a cell pellet containing a specific number of cells).

-

Add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the instrument and appropriate for the expected concentration of endogenous DAGs (e.g., 10-100 ng per sample).

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of ultrapure water to induce phase separation.

-

Vortex again for 30 seconds.

-

Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the extracted lipid phase under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).

LC-MS/MS Analysis

The following are general parameters that should be optimized for the specific LC-MS/MS instrument being used.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Gas Flow | 400 L/h |

| Multiple Reaction Monitoring (MRM) Transitions | Monitor the precursor-to-product ion transitions for endogenous DAGs and the this compound internal standard. For the internal standard, the [M+NH4]+ precursor ion would be monitored. |

Data Analysis and Quantification

-

Identify the peaks corresponding to the endogenous DAG species and the this compound internal standard based on their retention times and MRM transitions.

-

Integrate the peak areas for all identified lipids.

-

Calculate the response ratio for each endogenous DAG by dividing its peak area by the peak area of the internal standard.

-

Generate a calibration curve using a series of known concentrations of authentic DAG standards spiked with the same constant amount of the internal standard.

-

Determine the concentration of each endogenous DAG in the sample by comparing its response ratio to the calibration curve.

Visualizations

Caption: Experimental workflow for diacylglycerol quantification.

Caption: Logic of internal standard-based quantification.

References

Application Note: LC-MS/MS Quantification of Diglycerides using 1,3-Diheptadecanoyl Glycerol as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerides (DGs) are crucial lipid molecules that function as secondary messengers in a variety of cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. The accurate quantification of specific DG species is therefore of significant interest in numerous areas of research, including drug development and the study of metabolic diseases. This application note provides a detailed protocol for the sensitive and specific quantification of diglycerides in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 1,3-Diheptadecanoyl glycerol as an internal standard. The use of a stable isotope-labeled or odd-chain internal standard is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade methanol, acetonitrile, isopropanol, chloroform, and water.

-

Internal Standard (IS): this compound.

-

Other Reagents: Ammonium formate, formic acid.

-

Sample: Human plasma.

Sample Preparation: Lipid Extraction

This protocol is adapted from established lipid extraction methods.

-

Thawing: Slowly thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol to each plasma sample.

-

Protein Precipitation and Lipid Extraction: Add 500 µL of a cold (-20°C) extraction solvent mixture of methyl-tert-butyl ether (MTBE) and methanol (5:1, v/v).

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at room temperature for 30 minutes with gentle shaking.

-

Phase Separation: Add 125 µL of water to induce phase separation. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the upper organic phase containing the lipids and transfer it to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solution of acetonitrile:isopropanol (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30-90% B

-

15-18 min: 90% B

-

18.1-20 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow: Optimized for the specific instrument.

-

-

MRM Transitions: Diglycerides are detected as their ammonium adducts ([M+NH₄]⁺). The fragmentation typically involves the neutral loss of one of the fatty acid chains. The exact MRM transitions for each diglyceride species of interest need to be optimized. The transition for the internal standard, this compound, is based on its molecular weight and the characteristic neutral loss of a heptadecanoic acid molecule.

Data Presentation

Table 1: Optimized MRM Transitions for Selected Diglycerides and Internal Standard

| Analyte | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) | Collision Energy (eV) |

| DG (16:0/18:1) | 614.5 | 339.3 | 25 |

| DG (16:0/18:2) | 612.5 | 339.3 | 25 |

| DG (18:0/18:1) | 642.6 | 367.3 | 25 |

| DG (18:1/18:1) | 640.6 | 365.3 | 25 |

| This compound (IS) | 600.5 | 325.3 | 25 |

Note: The precursor ion for this compound (MW = 582.9 g/mol ) is calculated as [582.9 + 18.03] = 600.9, rounded to 601.0 for nominal mass or kept as 600.5 for accurate mass. The product ion corresponds to the loss of one heptadecanoic acid (C17H34O2, MW = 270.45 g/mol ) and ammonia from the precursor: [600.9 - 270.45 - 17.03] = 313.42. The exact m/z may vary slightly depending on the instrument and calibration.

Table 2: Illustrative Quantitative Performance Data

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Recovery | 85 - 105% |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

Disclaimer: The quantitative data presented in Table 2 is illustrative and based on typical performance for similar LC-MS/MS assays. Actual performance may vary and requires validation in the user's laboratory.

Mandatory Visualizations

Caption: Experimental workflow for diglyceride quantification.

Caption: Simplified diglyceride signaling pathways.

Application Note: Quantitative Analysis of Diacylglycerols using 1,3-Diheptadecanoyl Glycerol as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in cellular signaling pathways.[1][2] Dysregulation of DAG levels has been implicated in various diseases, including cancer and metabolic disorders. Consequently, accurate quantification of DAG molecular species in biological samples is essential for understanding disease mechanisms and for the development of novel therapeutics.

This application note provides a detailed protocol for the quantitative analysis of diacylglycerols in biological samples using 1,3-Diheptadecanoyl glycerol as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an odd-chain fatty acid-containing internal standard, such as this compound (DAG 17:0/17:0), is advantageous as it is typically absent or present at very low levels in biological samples, thus minimizing interference with endogenous DAG species.[3] To enhance sensitivity and improve chromatographic separation, this protocol incorporates a derivatization step using N,N-dimethylglycine (DMG), which introduces a permanent positive charge to the DAG molecules.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and LC-MS/MS analysis.

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) |

| This compound | Avanti Polar Lipids | 800877 |

| Chloroform (CHCl₃) | Sigma-Aldrich | C2432 |

| Methanol (MeOH) | Fisher Scientific | A412-4 |

| Isopropanol (IPA) | Sigma-Aldrich | I9516 |

| N,N-Dimethylglycine (DMG) hydrochloride | Sigma-Aldrich | 43930 |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride | Sigma-Aldrich | E7750 |

| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | D5644 |

| Ammonium Acetate | Sigma-Aldrich | A1542 |

| Formic Acid | Sigma-Aldrich | F0507 |

| Water, LC-MS Grade | Fisher Scientific | W6-4 |

| Acetonitrile, LC-MS Grade | Fisher Scientific | A955-4 |

Equipment

| Equipment | Manufacturer (Example) | Model (Example) |

| High-Performance Liquid Chromatography (HPLC) System | Agilent | 1290 Infinity II |

| Triple Quadrupole Mass Spectrometer | Sciex | Triple Quad™ 6500+ |

| Homogenizer | Omni International | Bead Ruptor Elite |

| Centrifuge | Beckman Coulter | Allegra X-15R |

| Nitrogen Evaporator | Organomation | N-EVAP 112 |

| Vortex Mixer | Fisher Scientific | Digital Vortex Mixer |

Internal Standard Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.

-